3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide

Acetyl-CoA carboxylase Structure-activity relationship Metabolic disease

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide (CAS 2034499-48-2, molecular formula C₁₉H₂₄N₄O₃, molecular weight 356.43 g/mol) is a synthetic small molecule belonging to the pyrimidine-substituted pyrrolidine carboxamide class. The compound was disclosed by Boehringer Ingelheim International GmbH in patent family US 8962641 B2 as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme regulating fatty acid metabolism and a validated target for metabolic disorders including obesity, type 2 diabetes, nonalcoholic steatohepatitis (NASH), and certain cancers.

Molecular Formula C19H24N4O3
Molecular Weight 356.426
CAS No. 2034499-48-2
Cat. No. B2824882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
CAS2034499-48-2
Molecular FormulaC19H24N4O3
Molecular Weight356.426
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)OC)C
InChIInChI=1S/C19H24N4O3/c1-13-10-14(2)22-18(21-13)26-17-8-9-23(12-17)19(24)20-11-15-4-6-16(25-3)7-5-15/h4-7,10,17H,8-9,11-12H2,1-3H3,(H,20,24)
InChIKeyCNZCOAVDPQWTDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-((4,6-Dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide (CAS 2034499-48-2): Chemical Class, ACC Inhibitor Target Engagement, and Structural Identity


3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide (CAS 2034499-48-2, molecular formula C₁₉H₂₄N₄O₃, molecular weight 356.43 g/mol) is a synthetic small molecule belonging to the pyrimidine-substituted pyrrolidine carboxamide class [1]. The compound was disclosed by Boehringer Ingelheim International GmbH in patent family US 8962641 B2 as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme regulating fatty acid metabolism and a validated target for metabolic disorders including obesity, type 2 diabetes, nonalcoholic steatohepatitis (NASH), and certain cancers [2]. Its core structure features a 4,6-dimethylpyrimidin-2-yl ether linked to the 3-position of a pyrrolidine ring, with an N-(4-methoxybenzyl)carboxamide moiety at the 1-position [1]. The compound is available from multiple chemical suppliers for non-human research use only, typically at ≥95% purity .

Why In-Class Analogs Cannot Substitute for 3-((4,6-Dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide in ACC-Targeted Research


Within the pyrimidine-substituted pyrrolidine carboxamide series, even minor modifications to the benzylamide substituent profoundly alter ACC isoform selectivity, potency, and physicochemical properties. The patent disclosure (US 8,962,641 B2) explicitly establishes that variations in the aryl (Ar) group, linker (L), and terminal substituent (T) independently modulate ACC1 versus ACC2 inhibitory activity, as well as downstream pharmacokinetic behavior [1]. The 4-methoxybenzyl substitution pattern on the target compound confers a distinct combination of hydrogen-bonding capability (via the methoxy oxygen), lipophilicity (clogP contribution), and steric profile that differentiates it from close analogs bearing halogenated, heterocyclic, or unsubstituted benzyl groups [1]. Generic substitution—e.g., replacing the 4-methoxybenzyl with 4-chlorobenzyl or thiophen-2-ylmethyl—would alter both target engagement and off-target liability profiles, making any procurement decision based solely on core scaffold similarity scientifically unsound [1].

Quantitative Differentiation Evidence for 3-((4,6-Dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide vs. Structural Analogs


Structural Differentiation: 4-Methoxybenzyl vs. 4-Chlorobenzyl and Thiophen-2-ylmethyl Substitution at the Carboxamide Terminus

The target compound incorporates a 4-methoxybenzyl group at the carboxamide terminus. Published patent data (US 8,962,641 B2) categorize the N-benzyl substituent as a critical pharmacophoric element influencing ACC inhibitory potency and isoform selectivity [1]. While patent examples confirm that compounds within this Markush genus achieve ACC2 IC₅₀ values in the nanomolar to low micromolar range, the specific IC₅₀ of the target compound has not been publicly disclosed in the accessible patent excerpts [1]. Commercially available close analogs include the 4-chlorobenzyl variant (CAS not publicly disclosed, BenchChem) and the thiophen-2-ylmethyl variant (EvitaChem EVT-2961957) . The 4-methoxy group introduces an electron-donating, hydrogen-bond-accepting substituent absent in the 4-chloro analog, which is predicted to alter both the electronic environment of the urea linkage and the solvation properties of the molecule. Direct head-to-head ACC inhibition data comparing these specific compounds are not available in the public domain.

Acetyl-CoA carboxylase Structure-activity relationship Metabolic disease

Molecular Size and Lipophilicity Differentiation from Piperidine-Core Analogs

The target compound features a pyrrolidine (5-membered ring) core bearing the 4,6-dimethylpyrimidin-2-yl ether and N-(4-methoxybenzyl)carboxamide. A commercially available piperidine-core analog, 3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide, expands the central ring to a 6-membered piperidine while extending the linker to an ethylene bridge . The pyrrolidine-to-piperidine ring expansion increases molecular weight by approximately 14 Da and introduces an additional methylene unit, altering conformational flexibility, ring pucker geometry, and the spatial orientation of the pharmacophoric elements. The target compound's molecular weight (356.43 g/mol) falls within a more favorable range for central nervous system penetration compared to the larger piperidine analog, should CNS applications be pursued [1].

Physicochemical property Drug-likeness Scaffold comparison

CYP450 Liability: Predicted Favorable Off-Target Profile Relative to Clinical ACC Inhibitors

For ACC-targeted programs advancing toward in vivo efficacy studies, cytochrome P450 (CYP) inhibition liability is a critical selection criterion. Although direct CYP inhibition data for the target compound remain undisclosed, class-level data from the BindingDB/ChEMBL-curated Boehringer Ingelheim ACC inhibitor series reveal that structurally related pyrimidine-pyrrolidine carboxamides exhibit low CYP2C9 and CYP3A4 inhibition (IC₅₀ > 10,000 nM in both cases) [1]. By contrast, the clinical-stage ACC inhibitor firsocostat (GS-0976, an allosteric ACC inhibitor from a different chemical series) demonstrates more potent CYP inhibition and requires careful drug-drug interaction monitoring [2]. The 4-methoxybenzyl substitution on the target compound may further reduce CYP affinity relative to more lipophilic analogs due to lower overall logP.

Drug metabolism CYP450 inhibition In vitro ADME

Recommended Research and Procurement Application Scenarios for 3-((4,6-Dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide


ACC1/ACC2 Isoform Selectivity Profiling in Hepatocyte Lipid Metabolism Assays

The compound is best deployed as a tool for dissecting ACC1 versus ACC2 contributions to hepatic de novo lipogenesis. Its structural placement within the Boehringer Ingelheim pyrrolidine series—characterized by balanced ACC1/ACC2 inhibition at sub-micromolar concentrations as inferred from class-level BindingDB data [1]—makes it suitable for comparative studies against ACC2-selective inhibitors (e.g., PF-05221304, clesacostat) or ACC1-selective probes. Researchers should pair the compound with [¹⁴C]-acetate incorporation assays in primary human hepatocytes or HepG2 cells to quantify malonyl-CoA suppression, using the 4-chlorobenzyl analog as a matched-pair comparator to isolate the contribution of the 4-methoxy substituent to cellular potency .

Structure-Activity Relationship (SAR) Exploration Around the N-Benzyl Carboxamide Pharmacophore

The target compound serves as a key reference point within a systematic SAR matrix varying the N-benzyl substituent (4-methoxy, 4-chloro, 4-ethoxy, thiophen-2-ylmethyl, phenethyl) while holding the 4,6-dimethylpyrimidin-2-yl ether and pyrrolidine core constant [2]. Procurement of the target compound alongside its closest commercially available analogs enables quantitative determination of the Hansch substituent parameter contribution (π, σ, hydrogen-bonding) to ACC inhibitory potency. This SAR campaign is directly relevant for lead optimization programs targeting metabolic diseases where fine-tuning of benzylamide electronics can modulate both target engagement and metabolic stability.

In Vitro ADME Panel: Metabolic Stability and CYP Inhibition Screening for Lead Prioritization

Given the class-level evidence suggesting favorable CYP2C9 and CYP3A4 profiles (IC₅₀ > 10 μM) for the Boehringer Ingelheim pyrimidine-pyrrolidine series [1], the target compound is a strong candidate for inclusion in in vitro ADME panels. Researchers should conduct comparative microsomal stability assays (human, rat, mouse liver microsomes) alongside CYP isoform inhibition panels to benchmark the 4-methoxybenzyl variant against more lipophilic analogs. The predicted moderate lipophilicity of the target compound (estimated clogP ~2.5–3.0) positions it favorably for acceptable metabolic turnover, a key procurement consideration when selecting among available pyrrolidine carboxamide analogs for in vivo pharmacokinetic studies.

Chemical Probe Qualification for Target Engagement Studies in Metabolic Disease Models

The compound is positioned as a qualified chemical probe for ACC target engagement studies, contingent upon experimental determination of its cellular ACC1/ACC2 IC₅₀ values. Procurement should be accompanied by requests for certificate of analysis (CoA) documentation confirming purity (≥95% by HPLC), identity (¹H NMR, MS), and solubility (kinetic solubility in PBS or simulated intestinal fluid). The 4-methoxybenzyl substitution's hydrogen-bond-accepting character may improve aqueous solubility relative to the 4-chlorobenzyl analog, a practical advantage for in vivo formulation in rodent models of diet-induced obesity or NASH .

Quote Request

Request a Quote for 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.